1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA
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Overview
Description
1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a furan ring, a benzothiazole ring, and a thiourea moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 6-methyl-1,3-benzothiazol-2-ylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea under reflux conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The furan and benzothiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan and benzothiazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-3-PHENYLTHIOUREA: Similar structure but with a phenyl group instead of a benzothiazole ring.
1-(THIOPHEN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(FURAN-2-CARBONYL)-3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)THIOUREA is unique due to the presence of both furan and benzothiazole rings, which may impart distinct chemical and biological properties compared to other thioureas
Properties
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-8-4-5-9-11(7-8)21-14(15-9)17-13(20)16-12(18)10-3-2-6-19-10/h2-7H,1H3,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBYQBDNNGRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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